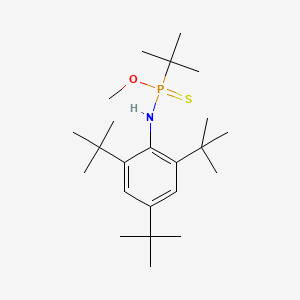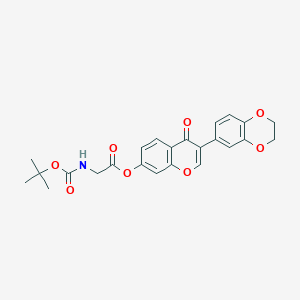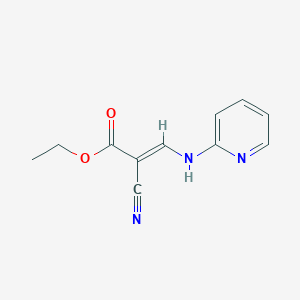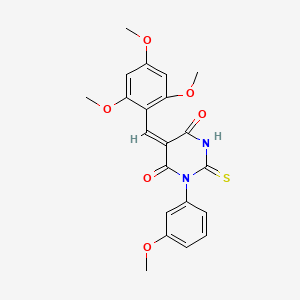
O-methyl P-(tert-butyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate
Vue d'ensemble
Description
O-methyl P-(tert-butyl)-N-(2,4,6-tri-tert-butylphenyl)phosphonamidothioate, commonly known as 'O-methyl TBP-PT', is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of organophosphorus compounds and has been extensively studied due to its potential applications in various fields.
Mécanisme D'action
O-methyl TBP-PT acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the synaptic cleft, leading to an increase in acetylcholine levels. This, in turn, leads to an overstimulation of the nervous system, which can result in various physiological effects.
Biochemical and Physiological Effects:
O-methyl TBP-PT has been shown to cause various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, increased acetylcholine levels, and overstimulation of the nervous system. It has also been shown to cause oxidative stress and inflammation in various organs, including the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using O-methyl TBP-PT in lab experiments is its high potency as an acetylcholinesterase inhibitor. This makes it an ideal compound for studying the effects of acetylcholine on the nervous system. However, one of the limitations of using O-methyl TBP-PT is its potential toxicity, which can lead to adverse effects in experimental animals.
Orientations Futures
There are several future directions for research on O-methyl TBP-PT. One of the areas of interest is the development of more potent and selective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the development of safer and more effective pesticides and nerve agents. Additionally, further research is needed to understand the biochemical and physiological effects of O-methyl TBP-PT and its potential toxicity in humans.
Applications De Recherche Scientifique
O-methyl TBP-PT has been widely studied for its potential applications in the field of chemical warfare agents, pesticides, and nerve agents. It has also been studied for its potential use as a cholinesterase inhibitor in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2,4,6-tritert-butyl-N-[tert-butyl(methoxy)phosphinothioyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)16-14-17(21(4,5)6)19(18(15-16)22(7,8)9)24-26(27,25-13)23(10,11)12/h14-15H,1-13H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRBQISOUBWBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C(C)(C)C)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B3750419.png)
![ethyl 4-amino-2-[({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3750427.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3750428.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3750433.png)

![4-oxo-4-[2-(3-pyridinylcarbonyl)hydrazino]-2-butenoic acid](/img/structure/B3750463.png)


![ethyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B3750486.png)

![2-chloro-2',3',5',6'-tetrahydro-5H,12H-spiro[isoquino[2,3-a]quinazoline-7,4'-pyran]-5-one](/img/structure/B3750502.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3750525.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B3750531.png)